Cas no 21698-44-2 (Shyobunone)

Shyobunone structure
Shyobunone structure
Product Name:Shyobunone
CAS No:21698-44-2
Molecular Formula:C15H24O
Molecular Weight:220.4
CID:827542
PubChem ID:5321293

Shyobunone Properties

Names and Identifiers

    • Shyobunone
    • (2S)-3α-Vinyl-3-methyl-2β-(1-methylvinyl)-6β-isopropylcyclohexanone
    • (2S,3S,6S)-2-Isopropenyl-6-isopropyl-3-methyl-3-vinylcyclohexanon e
    • (+)-shyobunone
    • (2S,3S,6S)-2-Isopropenyl-6-isopropyl-3-methyl-3-vinyl-cyclohexanon
    • 5-(hydroxy-phenyl-pyridin-2-yl-methyl)-8-(phenyl-pyridin-2-yl-methylene)-3a,4,7,7a-tetrahydro-4,7-methano-isoindole-1,3-dione
    • Caswell No. 606
    • Compound S-6,999
    • HSDB 1743
    • Mcneil 1025
    • Nobormide
    • Nobormide [ISO-French]
    • NORBORMIDE
    • Norbormide [ANSI:ISO]
    • Shoxin
    • Shyobunon ( 3ref-Methyl-3-vinyl-2cis-isopropenyl-6cis-isopropyl-cyclohexanon )
    • [ "1", "3-Elemadien-6-one" ]
    • UNII-92NQU4WN5A
    • p-Menthan-3-one, 2-isopropenyl-1-vinyl-, (1S,2R,4S)-
    • AKOS032962114
    • DTXSID401019945
    • (2S,3S,6S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one
    • Cyclohexanone, 3-ethenyl-3-methyl-2-(1-methylethenyl)-6-(1-methylethyl)-, (2S-(2alpha,3beta,6alpha))-
    • 92NQU4WN5A
    • CYCLOHEXANONE, 3-ETHENYL-3-METHYL-2-(1-METHYLETHENYL)-6-(1-METHYLETHYL)-, (2S-(2.ALPHA.,3.BETA.,6.ALPHA.))-
    • Cyclohexanone, 3-ethenyl-3-methyl-2-(1-methylethenyl)-6-(1-methylethyl)-, (2S,3S,6S)-
    • Q27136638
    • HY-N1304
    • CHEMBL1814552
    • Shyobunon
    • 21698-44-2
    • CHEBI:68148
    • (2S,3S,6S)-3-Ethenyl-3-methyl-2-(1-methylethenyl)-6-(1-methylethyl)cyclohexanone
    • FS-9572
    • CS-0016708
    • 1
    • (2S)-3alpha-Vinyl-3-methyl-2beta-(1-methylvinyl)-6beta-isopropylcyclohexanone
    • DA-77831
    • InChIKey: GWHRSRIPLDHJHR-GZBFAFLISA-N
    • Inchi: InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12-,13+,15+/m0/s1
    • SMILES: CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C

Computed Properties

  • Exact Mass: 220.18282
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 220.182715385g/mol
  • Heavy Atom Count: 16
  • Complexity: 313
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.9
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
  • Boiling Point: 290.2±39.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C
  • Flash Point: 116.2±22.0 °C
  • Color/Form: Oil
  • Density: 0.9±0.1 g/cm3

Shyobunone Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AF65922-5mg
Shyobunone
21698-44-2 93.0%
5mg
$385.00
Ambeed
A664939-5mg
Shyobunone
21698-44-2 98+%
5mg
$176.0 2024-07-12
DC Chemicals
DCC-055-20 mg
Shyobunone
21698-44-2 >98%, Standard References Grade
20mg
$280.0 2022-02-28
TargetMol Chemicals
TL0012-1 mg
Shyobunone
21698-44-2 98%
1mg
¥ 1,480
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD298314-5mg
Shyobunone
21698-44-2 98+%
5mg
¥1266.0
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S27110-5mg
(2S,3S,6S)-2-Isopropenyl-6-isopropyl-3-methyl-3-vinylcyclohexanon e
21698-44-2
5mg
¥3200.0 2021-09-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
A01_1527165-5mg
Shyobunone, 90%
21698-44-2 90%
5mg
¥5250.00
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TL0012-1 mg
Shyobunone
21698-44-2
1mg
¥2835.00 2022-04-26
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B20154-5mg
Shyobunone
21698-44-2 ,HPLC≥93%
5mg
¥4500.00

Shyobunone Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:21698-44-2)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

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